2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid
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Overview
Description
2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid is an organic compound with the molecular formula C12H14F2N2O3 It is characterized by the presence of a difluorophenyl group, a carbamoylamino group, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid typically involves the reaction of 2,6-difluorobenzylamine with isocyanates or carbamoyl chlorides, followed by the introduction of the methylpropanoic acid group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylbutanoic acid
- 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-ethylpropanoic acid
Uniqueness
Compared to similar compounds, 2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluorophenyl group enhances its stability and potential for specific interactions with biological targets.
Properties
IUPAC Name |
2-[(2,6-difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O3/c1-12(2,10(17)18)16-11(19)15-6-7-8(13)4-3-5-9(7)14/h3-5H,6H2,1-2H3,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAJLNAQRPROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NCC1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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